Preracemosol A
Beschreibung
Preracemosol A (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a bibenzyl derivative first isolated from the roots of Bauhinia malabarica (Malabar orchid tree) . Its isolation marked the first discovery of bibenzyl derivatives within the Bauhinia genus, highlighting its significance in natural product chemistry .
Eigenschaften
Molekularformel |
C21H26O4 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-[2-[5-hydroxy-3-methoxy-4-methyl-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C21H26O4/c1-13(2)8-11-17-16(12-19(23)14(3)21(17)25-4)10-9-15-6-5-7-18(22)20(15)24/h5-8,12,22-24H,9-11H2,1-4H3 |
InChI-Schlüssel |
UOIFCEAENREHJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1OC)CC=C(C)C)CCC2=C(C(=CC=C2)O)O)O |
Kanonische SMILES |
CC1=C(C=C(C(=C1OC)CC=C(C)C)CCC2=C(C(=CC=C2)O)O)O |
Synonyme |
preracemosol A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Preracemosol B
- Structure and Source : Preracemosol B (C₂₁H₂₆O₄), a structural isomer of Preracemosol A, is also a bibenzyl derivative isolated from B. malabarica roots .
- Biogenetic Role: Preracemosol A and B are proposed precursors to tetracyclic phenolic compounds like Racemosol through oxidative cyclization of a stilbene precursor (compound 62) .
Racemosol
- Structure and Source: Racemosol (C₂₀H₂₂O₅) is a tetracyclic phenolic compound first isolated from B. malabarica . Unlike the bibenzyl structure of Preracemosol A, Racemosol features a fused tetracyclic core.
- Pharmacology : Racemosol and its derivatives (e.g., demethylracemosol) are associated with antifungal properties, contrasting with Preracemosol A’s antimalarial focus .
- Biogenetic Link : Racemosol is hypothesized to form via cyclization of the same stilbene precursor (compound 62) that generates Preracemosol A and B, emphasizing shared biosynthesis pathways .
Preotostegindiol
Structural and Functional Data Table
Key Research Findings
Biosynthetic Pathways: Preracemosol A and B are critical intermediates in the proposed biogenesis of tetracyclic compounds like Racemosol, linking stilbene derivatives to complex phenolic structures .
Activity Divergence : Despite shared biosynthesis, Preracemosol A (antimalarial) and Racemosol (antifungal) exhibit distinct pharmacological profiles, suggesting functional diversification during structural evolution .
Structural-Activity Insights : The bibenzyl scaffold of Preracemosol A may favor antimalarial activity, while tetracyclic systems (e.g., Racemosol) enhance antifungal properties, highlighting the role of ring cyclization in bioactivity .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and characterizing Preracemosol A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to map the molecular structure.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- UV-Vis and IR Spectroscopy : Identify functional groups and conjugated systems.
- Example Table :
Q. What in vitro assays are suitable for preliminary bioactivity screening of Preracemosol A?
- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., anticancer, antimicrobial):
- Cell Viability Assays : MTT or XTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition Studies : Fluorescence-based assays for target enzymes (e.g., kinases, proteases).
- Dose-Response Curves : Use triplicate measurements and statistical software (e.g., GraphPad Prism) for EC₅₀/IC₅₀ determination.
- Include negative controls (e.g., DMSO) and validate with reference compounds .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular mechanisms of Preracemosol A?
- Methodological Answer :
- Gene Knockout/CRISPR Models : Compare wild-type vs. knockout cell lines to identify target pathways.
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities to protein targets (e.g., PDB structures).
- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to quantify expression changes post-treatment.
- Validation : Confirm findings with Western blotting or qPCR for key biomarkers.
- Document computational parameters (e.g., force fields, grid sizes) and experimental replicates .
Q. How should contradictory data in Preracemosol A studies be analyzed and resolved?
- Methodological Answer :
- Statistical Validation : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals.
- Source Identification : Check for batch variability (e.g., compound purity via HPLC), biological replicates, or instrumentation calibration.
- Alternative Models : Replicate experiments in distinct cell lines or animal models (e.g., zebrafish vs. murine).
- Multi-Technique Corroboration : Combine NMR, X-ray crystallography, and synthetic analogs to resolve structural ambiguities .
Q. What are best practices for presenting spectroscopic and bioactivity data in manuscripts?
- Methodological Answer :
- Tables : Include NMR shifts (δ ppm), coupling constants (J in Hz), and MS m/z values. Example:
| Proton (¹H) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 | 6.25 | d (J=8.2 Hz) | Olefinic proton |
- Figures : Use high-resolution spectra with labeled peaks; highlight key bioactivity results in dose-response graphs.
- Supplementary Data : Upload raw spectra, crystallographic data (CIF files), and statistical scripts to repositories like Zenodo .
Q. How can researchers ensure reproducibility in Preracemosol A synthesis or extraction protocols?
- Methodological Answer :
- Detailed Protocols : Specify solvents, temperatures, and equipment (e.g., "HPLC-grade acetonitrile, Agilent 1260 Infinity II system").
- Analytical Controls : Monitor reaction progress via TLC or LC-MS at intermediate steps.
- Batch Documentation : Record storage conditions (e.g., -80°C, argon atmosphere) and purity thresholds (e.g., ≥95% by HPLC) .
Methodological Frameworks
Q. How to formulate a PICOT-style research question for Preracemosol A studies?
- Methodological Answer :
- Population (P) : Define the biological system (e.g., "triple-negative breast cancer cells").
- Intervention (I) : Specify Preracemosol A treatment (e.g., "10 μM dose over 48h").
- Comparison (C) : Use controls (e.g., "untreated cells or paclitaxel as a positive control").
- Outcome (O) : Measure endpoints (e.g., "apoptosis rate via Annexin V staining").
- Time (T) : Define duration (e.g., "48-hour exposure").
Example: "In TNBC cells (P), how does 10 μM Preracemosol A (I) compared to paclitaxel (C) affect apoptosis (O) over 48h (T)?" .
Q. How to integrate Preracemosol A findings into broader scientific contexts?
- Methodological Answer :
- Literature Synthesis : Compare results with structurally similar compounds (e.g., other diterpenes) in Discussion sections.
- Mechanistic Hypotheses : Propose signaling pathways (e.g., "ROS-mediated apoptosis via Nrf2 inhibition") for future validation.
- Clinical Relevance : Highlight potential applications (e.g., "adjuvant therapy for resistant cancers") while acknowledging limitations (e.g., in vivo toxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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